2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrroloquinoxaline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoxaline ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions. Common reagents for this step include amines and suitable leaving groups.
Benzylation: The benzyl group is introduced via a benzylation reaction, typically using benzyl halides and a base to promote the substitution.
Chlorination: The chlorophenyl group is introduced through a chlorination reaction, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, amines, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3,4-oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Thiazole derivatives: Exhibit a wide range of biological activities, including antioxidant, analgesic, and antimicrobial properties.
Uniqueness
What sets 2-amino-N-benzyl-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its unique pyrroloquinoxaline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18ClN5O |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
2-amino-N-benzyl-1-(3-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H18ClN5O/c25-16-9-6-10-17(13-16)30-22(26)20(24(31)27-14-15-7-2-1-3-8-15)21-23(30)29-19-12-5-4-11-18(19)28-21/h1-13H,14,26H2,(H,27,31) |
InChI Key |
KBOZCLCRZSSPPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=CC=C5)Cl)N |
Origin of Product |
United States |
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